N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE
Overview
Description
N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl ring, a dimethylamino sulfonyl group, and a phenylglycinamide moiety. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-3-chloroaniline with dimethylaminosulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with phenylglycine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-bromobenzamide: Shares a similar phenyl ring structure but lacks the dimethylamino sulfonyl group.
4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine: Contains a bromine and chlorine-substituted phenyl ring but has a different core structure.
Uniqueness
N-(4-BROMO-3-CHLOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino sulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-20(2)25(23,24)21(13-6-4-3-5-7-13)11-16(22)19-12-8-9-14(17)15(18)10-12/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWVUSTRQMHKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Br)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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